
N-(1,3,5-Dithiazinan-5-yl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3,5-Dithiazinan-5-yl)methanimine is an organic compound with the molecular formula C4H8N2S2 It is characterized by the presence of a dithiazinane ring, which is a six-membered ring containing two sulfur atoms and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,5-Dithiazinan-5-yl)methanimine typically involves the reaction of primary amines with formaldehyde and hydrogen sulfide. One common method is the cyclothiomethylation of primary amines using formaldehyde and hydrogen sulfide . This reaction is carried out under controlled conditions to ensure the formation of the dithiazinane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts such as cobalt chloride (CoCl2) and samarium nitrate (Sm(NO3)3) can enhance the efficiency and selectivity of the reaction . The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(1,3,5-Dithiazinan-5-yl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiazinane ring to other sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds.
Aplicaciones Científicas De Investigación
N-(1,3,5-Dithiazinan-5-yl)methanimine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes .
Mecanismo De Acción
The mechanism of action of N-(1,3,5-Dithiazinan-5-yl)methanimine involves its interaction with molecular targets such as enzymes and proteins. The dithiazinane ring can form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Trithiane: A similar compound with three sulfur atoms in the ring.
N-Methyl-1,3,5-dithiazinane: A derivative with a methyl group attached to the nitrogen atom.
Uniqueness
N-(1,3,5-Dithiazinan-5-yl)methanimine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
904922-62-9 |
|---|---|
Fórmula molecular |
C4H8N2S2 |
Peso molecular |
148.3 g/mol |
Nombre IUPAC |
N-(1,3,5-dithiazinan-5-yl)methanimine |
InChI |
InChI=1S/C4H8N2S2/c1-5-6-2-7-4-8-3-6/h1-4H2 |
Clave InChI |
PVMOLACMFBUYEI-UHFFFAOYSA-N |
SMILES canónico |
C=NN1CSCSC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


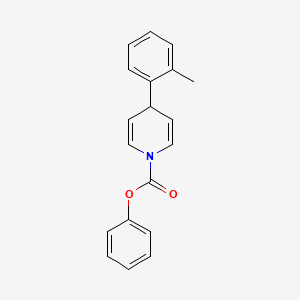
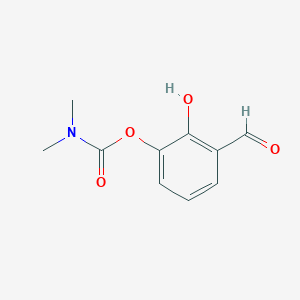
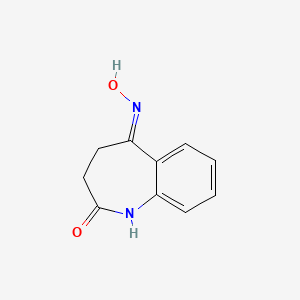

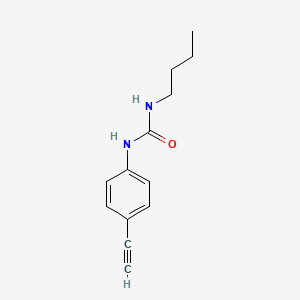
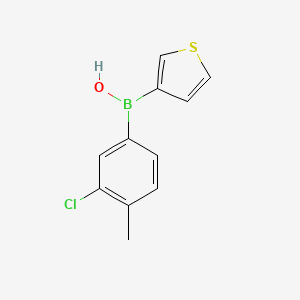
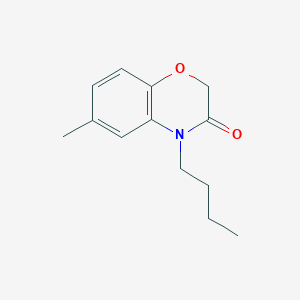

![[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine](/img/structure/B12606526.png)

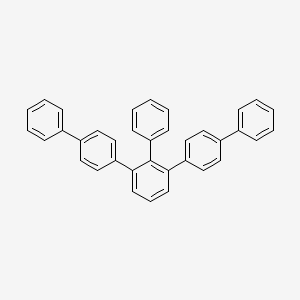
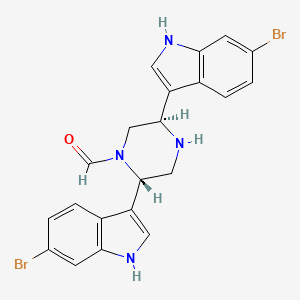
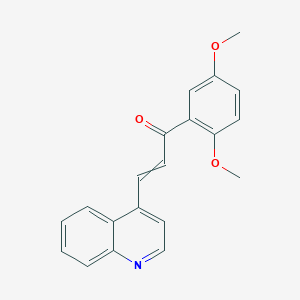
![(4-Bromophenyl)[4-chloro-3-(morpholin-4-yl)phenyl]methanone](/img/structure/B12606553.png)
